molecular formula C16H18N2O2S B14012995 AkaLumine

AkaLumine

Cat. No.: B14012995
M. Wt: 302.4 g/mol
InChI Key: ULTVSKXCSMDCHR-SBRPLTKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AkaLumine is a luciferin analogue that has been developed for use in bioluminescence imaging. It is particularly noted for its near-infrared emission, which allows for deeper tissue imaging compared to traditional luciferins. This compound is often used in conjunction with a luciferase enzyme, such as Akaluc, to produce bioluminescence that can be detected in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AkaLumine hydrochloride involves several steps. One method includes reacting D-cysteine methyl ester hydrochloride with triphenylmethanol to obtain an intermediate, followed by further reactions to produce the final compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The compound is often produced in solid form and requires careful handling to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions: AkaLumine undergoes several types of chemical reactions, including oxidation and bioluminescent reactions. When catalyzed by luciferase, this compound produces near-infrared light, making it suitable for deep tissue imaging .

Common Reagents and Conditions: Common reagents used in reactions with this compound include luciferase enzymes and substrates like adenosine triphosphate (ATP). The reactions are typically carried out under physiological conditions, often in aqueous solutions .

Major Products Formed: The primary product formed from the reaction of this compound with luciferase is light emission in the near-infrared spectrum. This bioluminescent reaction is highly efficient and produces a strong signal that can be detected in vivo .

Mechanism of Action

The mechanism of action of AkaLumine involves its oxidation by the luciferase enzyme, resulting in the emission of light. The molecular targets include the luciferase enzyme and the substrates involved in the bioluminescent reaction. The pathway involves the conversion of chemical energy into light energy, which can be detected and measured .

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+/t14-/m1/s1

InChI Key

ULTVSKXCSMDCHR-SBRPLTKKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O

Origin of Product

United States

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